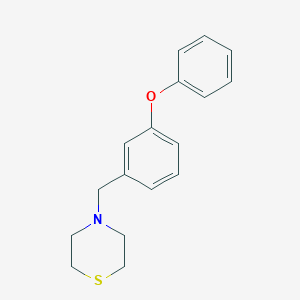
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone
Übersicht
Beschreibung
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DNPM and is widely used in various applications, including organic synthesis, medicinal chemistry, and material science. In
Wirkmechanismus
The mechanism of action of (2,4-dichloro-5-nitrophenyl)(phenyl)methanone is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been reported to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. It has also been reported to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription. Additionally, it has been shown to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It exhibits unique properties that make it useful in various applications, including organic synthesis, medicinal chemistry, and material science. However, it also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for the research on (2,4-dichloro-5-nitrophenyl)(phenyl)methanone. One direction is the development of new drugs for the treatment of cancer and infectious diseases. Another direction is the synthesis of new compounds based on this compound for various applications, including organic synthesis, material science, and medicinal chemistry. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activity. Finally, the toxicity of this compound needs to be thoroughly investigated to ensure safe handling and usage in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used in various applications, including organic synthesis, medicinal chemistry, and material science. Its mechanism of action is not well understood, but it has been reported to exhibit various biochemical and physiological effects. It has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the research on this compound, including the development of new drugs, the synthesis of new compounds, and the investigation of its toxicity.
Wissenschaftliche Forschungsanwendungen
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has been extensively used in scientific research due to its unique properties. It is commonly used in organic synthesis as a reagent for the preparation of various compounds, including heterocyclic compounds, chiral compounds, and natural products. It is also used in medicinal chemistry as a lead compound for the development of new drugs, particularly for the treatment of cancer and infectious diseases. Additionally, it has been used in material science as a precursor for the preparation of various functional materials, including polymers, nanomaterials, and liquid crystals.
Eigenschaften
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-10-7-11(15)12(16(18)19)6-9(10)13(17)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFBPYHGQLILRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)


![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)



![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)